2-(2H-1,3-benzodioxol-5-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide is a complex organic compound that features a benzodioxole ring fused with a pyrazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide typically involves multi-step organic reactionsKey reagents often include palladium catalysts, such as tris(dibenzylideneacetone)dipalladium, and bases like cesium carbonate . The reaction conditions usually require heating and the use of solvents like methanol, water, and tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a cyclooxygenase (COX) inhibitor, which could make it useful in developing anti-inflammatory drugs.
Biology: It is studied for its cytotoxic effects on cancer cell lines, such as HeLa cells.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. The compound may also interact with other cellular pathways, contributing to its cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(2H-1,3-benzodioxol-5-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide stands out due to its dual functional groups, which provide a broader range of chemical reactivity and potential applications. Its unique structure allows for specific interactions with biological targets, making it a versatile compound in both medicinal and materials science research.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide (CAS Number: 1421584-11-3) is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C20H19N5O4 with a molecular weight of 393.4 g/mol. The compound features a benzodioxole moiety linked to a pyrazolo[1,5-a]pyridine structure, which is known to impart various pharmacological properties.
Antidiabetic Activity
Recent studies have indicated that derivatives of benzodioxole exhibit significant antidiabetic properties. For instance, related compounds have been shown to inhibit α-amylase activity, an important enzyme in carbohydrate metabolism. In vitro assays revealed that certain benzodioxole derivatives achieved IC50 values as low as 0.68 µM against α-amylase, demonstrating potent inhibitory effects while maintaining low cytotoxicity against normal cell lines (IC50 > 150 µM) .
Table 1: Inhibition of α-Amylase by Benzodioxole Derivatives
Compound | IC50 (µM) | Effect on Normal Cells (IC50 > µM) |
---|---|---|
IIa | 0.85 | >150 |
IIc | 0.68 | >150 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated significant cytotoxicity against several cancer types with IC50 values ranging from 26 to 65 µM . The safety profile was also assessed, revealing minimal impact on non-cancerous cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 26 |
HeLa (Cervical) | 45 |
A549 (Lung) | 65 |
The proposed mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition : The structural characteristics of the compound allow it to interact with enzyme active sites effectively, inhibiting their function.
- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.
Case Study: Antidiabetic Effects in Animal Models
In vivo experiments utilizing streptozotocin-induced diabetic mice demonstrated that administration of related benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This underscores the therapeutic potential of these compounds in managing diabetes.
Research Findings: Safety Profile Assessment
A comprehensive assessment involving MTS assays indicated that while the compound effectively inhibited cancer cell proliferation, it exhibited negligible toxicity toward normal human embryonic kidney cells (HEK293T), reinforcing its potential as a safe therapeutic candidate .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-16(8-11-1-2-14-15(7-11)22-10-21-14)18-12-4-6-19-13(9-12)3-5-17-19/h1-7,9H,8,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIWWEYRBOFPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=CC4=CC=NN4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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